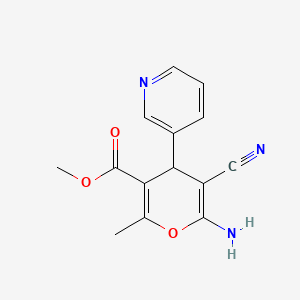![molecular formula C23H21NO3 B11686976 ethyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate](/img/structure/B11686976.png)
ethyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate is a complex organic compound that belongs to the class of benzoindoles This compound is characterized by its unique structure, which includes an indole ring fused with a benzene ring, and various functional groups such as hydroxyl, methyl, and carboxylate
Métodos De Preparación
The synthesis of ethyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate typically involves a multi-step process. One common method involves the following steps:
Formation of Enaminoester: 2-picolylamine is added to ethyl acetoacetate in equimolar amounts without the addition of any solvent or catalyst.
This method is advantageous as it avoids the use of chromatography for purification and employs solvents and catalysts of low toxicity.
Análisis De Reacciones Químicas
Ethyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the carboxylate group, forming a simpler indole derivative.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide .
Aplicaciones Científicas De Investigación
Ethyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s indole structure is similar to that of many biologically active molecules, making it a potential candidate for drug development.
Materials Science: Its unique structure allows it to be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways
Mecanismo De Acción
The mechanism of action of ethyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its functional groups and overall structure. The indole ring can participate in π-π interactions with aromatic amino acids in proteins, while the hydroxyl and carboxylate groups can form hydrogen bonds with polar residues .
Comparación Con Compuestos Similares
Ethyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate can be compared with other indole derivatives, such as:
Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate: This compound has a pyridyl substituent instead of a methylphenyl group, which can affect its reactivity and biological activity.
Indole-3-carbinol: A simpler indole derivative with significant biological activity, commonly found in cruciferous vegetables.
The unique combination of functional groups in this compound makes it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C23H21NO3 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
ethyl 5-hydroxy-2-methyl-1-(4-methylphenyl)benzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C23H21NO3/c1-4-27-23(26)21-15(3)24(16-11-9-14(2)10-12-16)22-18-8-6-5-7-17(18)20(25)13-19(21)22/h5-13,25H,4H2,1-3H3 |
Clave InChI |
SEBPOBRHOLNFGR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)C4=CC=C(C=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-[(Pyridin-4-YL)methylidene]amino]guanidine](/img/structure/B11686894.png)
![N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11686900.png)
![4-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11686908.png)

![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11686919.png)
![(3E)-1-(3-nitrophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11686924.png)

![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-4-bromobenzamide](/img/structure/B11686941.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11686943.png)
![(5E)-1-(4-bromophenyl)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11686951.png)



![Ethyl 4-(4-bromophenyl)-2-{[(4-tert-butylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11686969.png)
